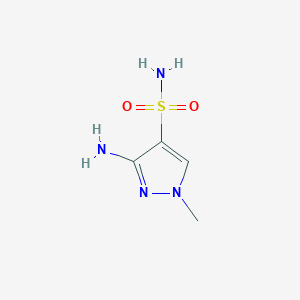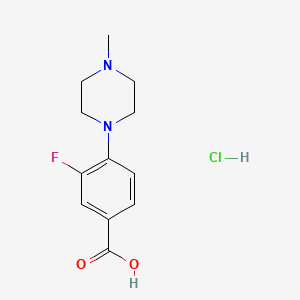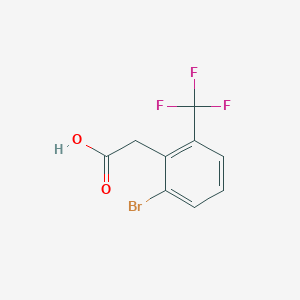
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine, also known as CFTP, is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, containing a nitrogen atom that is bonded to two carbon atoms and three fluorine atoms. CFTP is a colorless, volatile liquid with a high boiling point and a low melting point. It is used as an intermediate in the synthesis of various organic compounds, and as a reagent in various scientific experiments.
Applications De Recherche Scientifique
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is widely used in the scientific research field as an intermediate in the synthesis of various organic compounds, and as a reagent in various scientific experiments. It is used as a starting material in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is used in the synthesis of various heterocyclic compounds, such as indoles and pyridines. It is also used in the synthesis of various heterocyclic aromatic compounds, such as thiophenes and furans.
Mécanisme D'action
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is an aromatic compound, and its reactivity is due to the presence of the nitrogen atom in its structure. The nitrogen atom is electron-rich, and it can form a variety of bonds with other atoms. The nitrogen atom is also capable of forming hydrogen bonds with other molecules, which can affect the reactivity of the molecule. The nitrogen atom can also act as a nucleophile in certain reactions, and it can form covalent bonds with other atoms.
Biochemical and Physiological Effects
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine has been used in various scientific studies to investigate the biochemical and physiological effects of the compound. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to have an inhibitory effect on the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. In addition, 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine has been shown to have an inhibitory effect on the enzyme diacylglycerol acyltransferase, which is involved in the production of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively easy to synthesize, and its reactivity is well-understood. However, there are some limitations to its use in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction can be slow. In addition, the compound can be toxic and can irritate the skin and eyes.
Orientations Futures
The use of 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also expected to be used in the synthesis of polymers and other materials. In addition, 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is expected to be used in the synthesis of various heterocyclic compounds, such as indoles and pyridines. Finally, it is expected to be used in the synthesis of various heterocyclic aromatic compounds, such as thiophenes and furans.
Propriétés
IUPAC Name |
2-chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-9(7-1-3-8(14)4-2-7)5-6-10(18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXOEKKNGNPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)



![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)
![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)

![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)
